Product packaging for 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL(Cat. No.:CAS No. 874765-22-7)

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2880597
CAS No.: 874765-22-7
M. Wt: 191.234
InChI Key: JRMIFZFJKZEAJR-UHFFFAOYSA-N
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Description

5-Tert-butylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of biologically active molecules. These structures are known for their versatility and have been identified as key pharmacophores in various therapeutic areas. This specific compound serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules. The pyrazolo[1,5-a]pyrimidine core is a bioisostere for purine bases, allowing it to interact with a variety of enzymatic targets. Recent scientific literature highlights the strong potential of this scaffold in the development of protein kinase inhibitors for targeted cancer therapy. Research indicates that derivatives based on this core structure can inhibit critical kinases such as CK2, EGFR, B-Raf, and various CDKs, which are frequently disrupted in cancers . Furthermore, this core structure has been identified through high-throughput screening as a potential lead for antitubercular agents, demonstrating the breadth of its research applications . The tert-butyl substituent and the hydroxyl group on the core structure are key modulators of the compound's physicochemical properties and binding interactions, making it a crucial entity for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . The product is provided for non-clinical research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O B2880597 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874765-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)13-8(12-7)4-5-11-13/h4-6,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRNDVTYDBEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Tert Butylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Derivatives

Retrosynthetic Analysis of the 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL Core

A retrosynthetic analysis of the this compound core provides a logical framework for designing its synthesis. The primary disconnection strategy involves breaking the bonds of the pyrimidine (B1678525) ring, which is typically formed in the final cyclization step.

The key disconnection is made across the N4-C5 and C3a-N4 bonds of the pyrimidine ring. This approach simplifies the target molecule into two primary synthons: a 3-aminopyrazole (B16455) synthon, which acts as a 1,3-binucleophile, and a 1,3-bielectrophilic synthon derived from a β-dicarbonyl compound or its equivalent.

For the specific target, this compound, the 1,3-bielectrophilic precursor must contain the tert-butyl group. A suitable precursor is a pivaloyl-substituted β-ketoester, such as ethyl pivaloylacetate. This leads to the identification of two key starting materials: a 3-aminopyrazole and ethyl pivaloylacetate. This retrosynthetic pathway forms the basis for the most common and direct synthetic route to this class of compounds.

Retrosynthetic analysis of this compound

Cyclocondensation Reactions for Pyrazolo[1,5-A]pyrimidine (B1248293) Ring Formation

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most frequently achieved through cyclocondensation reactions. nih.gov This versatile strategy involves the reaction of a binucleophilic aminopyrazole with a biselectrophilic three-carbon unit, leading to the formation of the fused heterocyclic system.

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds. nih.gov In this reaction, the 3-aminopyrazole serves as a 1,3-bisnucleophilic system. The reaction is initiated by the nucleophilic attack of the exocyclic amino group on one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization involving the pyrazole (B372694) ring nitrogen (N1) attacking the second electrophilic center, and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine core. nih.gov This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the final product. nih.gov

Achieving the regioselective introduction of the 5-tert-butyl group is critical for the synthesis of the target compound. This is controlled by the choice of the 1,3-bielectrophilic partner and the reaction conditions. When an unsymmetrical 1,3-dicarbonyl compound like ethyl pivaloylacetate is used, two regioisomers can potentially form: the 5-tert-butyl-7-ol isomer and the 7-tert-butyl-5-ol isomer.

The regioselectivity of the cyclocondensation is governed by the relative reactivity of the two carbonyl groups of the β-ketoester. Generally, the more electrophilic ketone carbonyl is preferentially attacked by the exocyclic amino group of the 3-aminopyrazole. In the case of ethyl pivaloylacetate, the ketone carbonyl is more reactive than the ester carbonyl. The initial attack by the primary amino group at the ketonic carbon, followed by cyclization of the endocyclic pyrazole nitrogen onto the ester carbonyl, leads to the desired this compound. nih.gov Reaction conditions, such as pH (acidic or basic catalysis), can be optimized to favor this pathway and maximize the yield of the desired regioisomer. nih.gov

Table 1: Regioselectivity in the Reaction of 3-Aminopyrazole with Ethyl Pivaloylacetate

Attacking Nucleophile Electrophilic Center Attacked Intermediate Final Product
Exocyclic -NH₂ Ketone Carbonyl (more electrophilic) Enamine intermediate This compound (major product)

This is an interactive table. Click on the headers to sort.

A wide array of 1,3-biselectrophilic building blocks can be employed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, each offering distinct advantages. rsc.org

β-Dicarbonyl Compounds: This is the most traditional and widely used class of reagents. β-ketoesters, such as ethyl pivaloylacetate, are particularly effective for synthesizing pyrazolo[1,5-a]pyrimidin-7-ols. The reaction typically proceeds under acidic or basic conditions to facilitate cyclization and dehydration. nih.gov

β-Enaminones: These compounds are valuable alternatives to β-dicarbonyls. The reaction of 3-aminopyrazoles with β-enaminones provides a direct route to the pyrazolo[1,5-a]pyrimidine core, often under milder conditions. The enamine nitrogen acts as a leaving group during the cyclization process. rsc.orgresearchgate.net

β-Haloenones: The use of β-haloenones introduces a halogen atom that can be a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions.

β-Ketonitriles: When β-ketonitriles are used as the 1,3-bielectrophile, the reaction with 3-aminopyrazoles leads to the formation of 7-aminopyrazolo[1,5-a]pyrimidines. The nitrile group participates in the cyclization to form an exocyclic amino group at the C7 position.

Table 2: Building Blocks for Pyrazolo[1,5-a]pyrimidine Synthesis

Building Block Resulting C7-Substituent Typical Reaction Conditions Reference
β-Ketoester Hydroxyl (-OH) Acidic or basic catalysis nih.govnih.gov
β-Enaminone Varies (e.g., Aryl, Alkyl) Neutral or mild acid, often heat rsc.orgresearchgate.net

This is an interactive table. Click on the headers to sort.

Multicomponent Reactions (MCRs) for Pyrazolo[1,5-A]pyrimidin-7-OL Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazolo[1,5-a]pyrimidines in a single step. nih.gov A common MCR strategy involves the one-pot reaction of a 3-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov

This process typically proceeds through the initial formation of an imine intermediate from the aldehyde and the aminopyrazole, or a Knoevenagel condensation product from the aldehyde and the active methylene compound. Subsequent nucleophilic attack and cyclization lead to the highly substituted pyrazolo[1,5-a]pyrimidine product. nih.gov While this method is powerful for generating diversity, synthesizing the specific 5-tert-butyl-7-ol structure via MCR would require a carefully designed set of starting materials, potentially using a pivaloyl-containing active methylene compound. Rhodium-catalyzed MCRs have also been developed, expanding the scope and efficiency of this approach. nih.gov

Modern Synthetic Techniques for Enhanced Efficiency

To improve the efficiency, sustainability, and yield of pyrazolo[1,5-a]pyrimidine synthesis, modern techniques are increasingly being adopted.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov Solvent-free, microwave-assisted cyclocondensation of aminopyrazoles and β-enaminones is a particularly effective and green method for producing pyrazolo[1,5-a]pyrimidines. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Green chemistry principles have driven the development of syntheses under solvent-free ("neat") and catalyst-free conditions. researchgate.netresearchgate.net Heating a mixture of the reactants directly, often under microwave irradiation, can lead to high yields of the desired product while minimizing waste and simplifying purification. researchgate.net

Ultrasonic Irradiation: Ultrasound has been employed as a green technique to promote the reaction of aminopyrazoles with acetylenic esters, leading to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields and short reaction times. bme.hu

These modern techniques not only enhance the practical aspects of the synthesis but also align with the growing demand for environmentally benign chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrazolo[1,5-a]pyrimidine derivatives. Compared to conventional heating, which can necessitate several hours of reflux, microwave irradiation often reduces reaction times to mere minutes while increasing product yields and purity. This technique is particularly effective for multicomponent reactions, where 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds can be combined in a single step to form the complex heterocyclic system with high efficiency.

Another significant application is in cyclization reactions. For instance, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions regioselectively produces functionalized pyrazolo[1,5-a]pyrimidines. The use of microwave irradiation in these syntheses can minimize the need for extensive chromatographic purification, rendering the process more sustainable and practical for both academic and industrial applications.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hours5-20 minutes nih.gov
YieldModerateHigh to Excellent nih.gov
Side ReactionsMore commonMinimized nih.gov
PurificationOften requires chromatographySimplified, sometimes chromatography-free nih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing pyrazolo[1,5-a]pyrimidines, minimizing the use of hazardous materials and reducing environmental impact.

The use of ultrasonic irradiation is a notable green chemistry approach that accelerates reactions through acoustic cavitation. A highly efficient strategy for preparing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes (like dimethyl acetylenedicarboxylate) under ultrasound irradiation. bme.hu This reaction is often conducted in environmentally benign aqueous ethanol (B145695), assisted by a mild catalyst such as KHSO4. bme.hu The benefits of this protocol include operational simplicity, good yields, significantly shorter reaction times, and straightforward product isolation, making it an attractive alternative to conventional heating methods that often require harsh catalysts or solvents. bme.hu

Eliminating or replacing traditional volatile organic solvents is a cornerstone of green synthesis. Solvent-free reactions, often coupled with microwave assistance, represent a significant advancement. The reaction between β-enaminones and NH-5-aminopyrazoles can be performed under solvent- and catalyst-free conditions at elevated temperatures using microwave irradiation, affording diaryl-substituted pyrazolo[1,5-a]pyrimidines in high yields within minutes.

Furthermore, the development of recyclable solvent systems, such as deep eutectic solvents (DES), offers a sustainable alternative. A DES mixture, for example, from choline (B1196258) chloride and urea, can be used as the reaction medium for synthesizing various pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in This approach provides advantages like a benign reaction environment, high yields, scalability, and a simple work-up procedure, with the solvent being recoverable and reusable. ias.ac.in

Post-Synthetic Functionalization and Derivatization Strategies of the Pyrazolo[1,5-A]pyrimidine Core

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is greatly enhanced by post-synthetic modifications, which allow for the introduction of a wide array of functional groups. These transformations are crucial for fine-tuning the physicochemical and biological properties of the final compounds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-H Activation, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov

Palladium-Catalyzed C-H Activation has emerged as a powerful, atom-economical method for forming new carbon-carbon bonds directly from C-H bonds. Research has demonstrated the regioselective direct arylation of the pyrazolo[1,5-a]pyrimidine ring at the C3 and C7 positions with aryl iodides. researchgate.net The selectivity is highly dependent on the reaction conditions; for instance, different additives can direct the arylation to either position. researchgate.net More advanced methods involve direct oxidative C-H/C-H cross-coupling, where a C-H bond on the pyrazolo[1,5-a]pyrimidine is coupled with a C-H bond of another heteroarene. For example, using a Pd(OAc)2 catalyst and an AgOAc oxidant, pyrazolo[1,5-a]pyrimidines can be selectively coupled with various five-membered heteroarenes at the C7 position. rsc.org

Suzuki Coupling reactions are widely employed to introduce aryl and heteroaryl moieties. This typically involves the reaction of a halogenated pyrazolo[1,5-a]pyrimidine (e.g., 3-bromo or 5-chloro derivatives) with an arylboronic acid or its ester. A convenient route to C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed via a microwave-assisted Suzuki-Miyaura reaction between 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and various arylboronic acids. rsc.orgnih.gov Similarly, the C5 position can be functionalized by reacting a 5-chloro intermediate with boronic acid pinacol (B44631) esters. mdpi.com These reactions provide robust pathways to a diverse library of substituted pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Functionalization
Reaction TypePosition(s) FunctionalizedKey ReagentsTypical Catalyst/ConditionsReference
C-H ActivationC7Heteroarenes (e.g., thiophenes)Pd(OAc)₂, AgOAc, PivOH, DMSO rsc.org
Suzuki CouplingC3Aryl/heteroaryl boronic acidsXPhosPdG2/XPhos, Microwave rsc.org
Suzuki CouplingC5Indole-4-boronic acid pinacol esterPd catalyst mdpi.com

Nucleophilic Aromatic Substitution (NAS) Reactions, particularly at the C7 Position

Nucleophilic aromatic substitution (NAS) is a fundamental strategy for functionalizing the electron-deficient pyrimidine ring of the pyrazolo[1,5-a]pyrimidine core, particularly at the C5 and C7 positions. mdpi.com The C7 position is especially reactive towards nucleophilic attack, making it a prime target for introducing diverse functional groups.

A common synthetic route involves the initial chlorination of a pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) with a reagent like phosphorus oxychloride to yield a 5,7-dichloro derivative. nih.gov Due to the higher reactivity of the chlorine atom at the C7 position, a selective and efficient substitution can be achieved. mdpi.com For example, reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with a nucleophile such as morpholine (B109124) in the presence of a base like potassium carbonate proceeds selectively at room temperature to furnish the 7-morpholino-5-chloro product in high yield. mdpi.com This C7-functionalized intermediate can then be used for further modifications, such as Suzuki coupling at the C5 position. mdpi.com This stepwise functionalization highlights the utility of NAS reactions in the controlled construction of complex, polysubstituted pyrazolo[1,5-a]pyrimidines. mdpi.com

Introduction of Diverse Chemical Moieties via Click Chemistry

Click chemistry has emerged as a powerful tool for the functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide array of chemical moieties with high efficiency and selectivity. mtu.edu This methodology is particularly effective for forging stable linkages between the core scaffold and various functional groups, thereby expanding the structural diversity of derivative libraries. mtu.edu

A prominent application of this strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis begins with a pyrazolo[1,5-a]pyrimidine precursor that can exist in equilibrium with its 2-azidopyrimidine (B1655621) tautomer. This azide (B81097) intermediate serves as a handle for the click reaction. By reacting this intermediate with a variety of terminal alkynes, a diverse range of 1,2,3-triazolyl substituents can be appended to the pyrimidine ring. This reaction is valued for its high yields, mild conditions, and broad functional group tolerance. The versatility of the alkyne component allows for the incorporation of countless functionalities, including alkyl, aryl, and heterocyclic groups, each potentially modulating the pharmacological profile of the final compound.

Research has demonstrated that the reaction of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines (which are in equilibrium with the azide form) with terminal acetylenes proceeds efficiently to produce novel trifluoromethylated triazolylpyrimidines. These reactions typically exhibit excellent yields, often ranging from 84% to 98%.

EntryAlkyne Substituent (R)Reaction Time (h)Yield (%)
1Phenyl2495
24-Fluorophenyl2498
3Propargyl alcohol2488
4n-Hexyl2484
5Trimethylsilyl2491

Ring Closure and Olefin Metathesis Reactions on Functionalized Intermediates

Ring closure reactions are fundamental to constructing the core bicyclic structure of pyrazolo[1,5-a]pyrimidines and for introducing additional cyclic features onto the scaffold. The most common approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which proceeds through nucleophilic attack followed by cyclization to form the pyrimidine ring. nih.gov

More advanced strategies employ olefin metathesis for ring closure on already functionalized pyrazolo[1,5-a]pyrimidine intermediates. nih.gov This powerful carbon-carbon bond-forming reaction, often utilizing ruthenium-based catalysts, allows for the synthesis of macrocycles and other complex cyclic structures that are otherwise difficult to access. nih.gov In this context, a diene-functionalized pyrazolo[1,5-a]pyrimidine is treated with a metathesis catalyst to induce an intramolecular reaction, closing a new ring and extruding a small olefin, such as ethylene. rsc.org This method has been successfully applied in medicinal chemistry to create conformationally constrained analogs, which can lead to improved potency and selectivity. nih.gov The efficiency of these reactions can, however, depend significantly on the catalyst choice and the specific substitution pattern of the intermediate. nih.gov

CatalystSubstrateReaction TypeProductSignificance
Grubbs' CatalystDiene-functionalized pyrazolo[1,5-a]pyrimidineRing-Closing Metathesis (RCM)Macrocyclic pyrazolo[1,5-a]pyrimidine derivativeEnables synthesis of conformationally restricted analogs for improved biological targeting. nih.gov
Acid/Base Catalyst5-Aminopyrazole and β-dicarbonyl compoundCyclocondensationPyrazolo[1,5-a]pyrimidine coreA foundational and versatile method for building the core heterocyclic system. nih.gov

Optimization of Reaction Protocols: Yield, Selectivity, and Reproducibility

The optimization of reaction conditions is a critical step in the synthesis of this compound and its derivatives to ensure high yields, regioselectivity, and reproducibility, which are essential for both laboratory-scale research and potential large-scale production. nih.gov Key parameters that are systematically varied include the choice of solvent, catalyst, temperature, and reaction time. nih.govscispace.com

For instance, in the crucial cyclocondensation step to form the pyrazolo[1,5-a]pyrimidine core, the reaction conditions can be fine-tuned to maximize yield and prevent the formation of unwanted side products. nih.gov Similarly, in subsequent functionalization steps, such as nucleophilic aromatic substitution, the choice of base and solvent can dramatically influence the outcome. The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is known to be highly reactive, allowing for selective substitution. mdpi.com Optimization studies for nucleophilic substitution at this position have shown that using a specific base-solvent system can lead to near-quantitative yields of the desired product. mdpi.com

The following table illustrates a typical optimization process for a substitution reaction on a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate, highlighting how systematic changes in reaction conditions can enhance the yield.

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₂CO₃11065
2DMFK₂CO₃8082
3AcetonitrileCs₂CO₃RT75
4AcetoneK₂CO₃RT94

Such optimization efforts are crucial for developing robust and efficient synthetic routes, ultimately facilitating the exploration of the structure-activity relationships (SAR) of this important class of compounds. rsc.orgsci-hub.se

Structural Characterization and Tautomeric Studies of 5 Tert Butylpyrazolo 1,5 a Pyrimidin 7 Ol

Elucidation of Prototropic Tautomerism in Pyrazolo[1,5-A]pyrimidin-7-OL Systems

Prototropic tautomerism, the migration of a proton, is a key feature of the pyrazolo[1,5-a]pyrimidin-7-ol scaffold. This phenomenon results in the coexistence of two or more interconvertible isomers in equilibrium, which can significantly influence the compound's properties.

Identification and Characterization of the 7-Hydroxyl and 7(4H)-Keto Tautomeric Forms

The pyrazolo[1,5-a]pyrimidin-7-ol core can exist in several plausible tautomeric structures, with the most significant being the aromatic 7-hydroxyl (enol) form and the non-aromatic 7(4H)-keto (ketone) form. nih.gov In the 7-hydroxyl form, the pyrimidine (B1678525) ring is fully aromatic, and a hydroxyl group is present at the C7 position. In contrast, the 7(4H)-keto form features a carbonyl group at C7 and a proton on the N4 nitrogen, disrupting the aromaticity of the pyrimidine ring.

Structural elucidation studies on analogous compounds, including single-crystal X-ray diffraction, have provided definitive evidence for the predominance of the keto tautomer, pyrazolo[1,5-a]pyrimidin-7(4H)-one, in the solid state. nih.gov The observed carbon-oxygen bond length is consistent with a C=O double bond rather than the C-O single bond expected for a phenolic compound. nih.gov This preference for the keto form is a critical aspect of the scaffold's chemistry.

Investigation of the Impact of the 5-Tert-butyl Substituent on Tautomeric Equilibria and Stability

The introduction of a tert-butyl group at the C5 position is expected to exert significant steric and electronic effects on the tautomeric equilibrium. The tert-butyl group is sterically demanding and possesses electron-donating properties through hyperconjugation. nih.gov

Steric Effects: The bulkiness of the tert-butyl group can influence the planarity and conformation of the pyrimidine ring. In the 7(4H)-keto tautomer, the C5 carbon is sp3-hybridized, adopting a tetrahedral geometry. The steric strain introduced by the large tert-butyl group might destabilize this conformation compared to the fully planar, sp2-hybridized C5 in the aromatic 7-hydroxyl tautomer.

Electronic Effects: The tert-butyl group is a weak electron-donating group. nih.gov This electron-donating nature can influence the electron density of the pyrimidine ring, potentially affecting the relative stability of the two tautomeric forms. By donating electron density into the ring, it could stabilize the positive charge that may develop on adjacent atoms in certain resonance structures, which might slightly favor one tautomer over the other. However, in many heterocyclic systems, the stability of the keto form is substantially higher, and the electronic perturbation from a tert-butyl group may only cause a minor shift in the equilibrium.

While direct experimental data on the tautomeric equilibrium of 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol is not extensively documented, the interplay of these steric and electronic factors determines the predominant tautomeric form in different environments.

Environmental and Solvent Effects on Tautomerism and Predominant Tautomer Identification

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the tautomers.

Polar Protic Solvents: Solvents like water or ethanol (B145695) can form hydrogen bonds with both the N-H group of the keto tautomer and the O-H group of the enol tautomer. However, the 7(4H)-keto form is generally more polar than the 7-hydroxyl form. Consequently, polar solvents are expected to preferentially solvate and stabilize the keto tautomer, shifting the equilibrium in its favor.

Aprotic Solvents: In aprotic solvents, such as chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO), the stabilization through hydrogen bonding with the solvent is different. DMSO, a polar aprotic solvent, can act as a hydrogen bond acceptor, interacting with the N-H or O-H protons.

Nonpolar Solvents: In nonpolar solvents like hexane, intramolecular hydrogen bonding within the enol form (if sterically possible) or the less polar nature of the enol tautomer might lead to a relative increase in its population compared to in polar solvents.

Therefore, the predominant tautomer in a given situation is a function of both the intrinsic stability of the forms and the stabilizing or destabilizing interactions with the solvent molecules. Spectroscopic analysis in various solvents is crucial for identifying the dominant species under specific conditions.

Advanced Spectroscopic Techniques for Structural Analysis

A definitive structural analysis and tautomeric assignment for this compound relies on a combination of advanced spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for distinguishing between the 7-hydroxyl and 7(4H)-keto tautomers in solution. nih.govresearchgate.net

¹H NMR: The proton spectra of the two forms would exhibit distinct differences. The 7(4H)-keto form would show a signal for the N4-H proton, typically in the downfield region. The proton at C6 would also have a chemical shift characteristic of a proton adjacent to an sp3 carbon. In contrast, the 7-hydroxyl (enol) form would display a signal for the O-H proton, the chemical shift of which can be concentration and solvent-dependent. The C6-H proton in the enol form would appear in the aromatic region. The tert-butyl group would appear as a sharp singlet in both tautomers, though its precise chemical shift might differ slightly.

¹³C NMR: The carbon spectra provide unambiguous evidence. The 7(4H)-keto form is characterized by a C=O signal (C7) in the range of 160-180 ppm and sp3-hybridized carbon signals for C5. The 7-hydroxyl form would instead show a signal for an sp2-hybridized C7-OH carbon at a different chemical shift (typically 150-160 ppm) and an sp2-hybridized C5.

2D-NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, confirming assignments and providing definitive structural proof of the predominant tautomer in solution.

Table 1: Predicted NMR Chemical Shifts (δ in ppm) for Tautomers of this compound

Atom 7(4H)-Keto Tautomer 7-Hydroxyl Tautomer
¹H NMR
N4-H~10-12 ppm-
O7-H-~9-11 ppm
H6~5.5-6.0 ppm~6.5-7.0 ppm
H2, H3~7.5-8.5 ppm~7.8-8.8 ppm
C(CH₃)₃~1.3 ppm~1.4 ppm
¹³C NMR
C7~160-175 ppm (C=O)~150-160 ppm (C-OH)
C5~50-60 ppm (sp³)~145-155 ppm (sp²)
C6~95-105 ppm~100-110 ppm
C(CH₃)₃~30 ppm~32 ppm
C(CH₃)₃~35 ppm~37 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Tautomeric Form Assignment

FT-IR spectroscopy is highly effective for identifying key functional groups that differentiate the keto and enol tautomers, particularly in the solid state. bme.hu

The 7(4H)-keto form would exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1700 cm⁻¹. bme.humdpi.com Additionally, a broader absorption band for the N-H stretch may be observed around 3200-3400 cm⁻¹. bme.hu

Conversely, the 7-hydroxyl tautomer would lack the characteristic C=O absorption. Instead, it would show a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be present for both tautomers but may show subtle shifts in frequency and intensity. By analyzing the presence or absence of the strong carbonyl peak, FT-IR provides a straightforward method for assigning the predominant tautomeric form.

Table 2: Characteristic FT-IR Absorption Frequencies for Tautomeric Forms

Functional Group Tautomeric Form Typical Wavenumber (cm⁻¹)
C=O Stretch7(4H)-Keto1650 - 1700
N-H Stretch7(4H)-Keto3200 - 3400
O-H Stretch7-Hydroxyl3200 - 3600
C=C/C=N Aromatic StretchBoth1500 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and providing insights into its conjugation system. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the absorption and emission spectra are significantly influenced by the nature of substituents on the heterocyclic core. rsc.org

While specific UV-Vis data for this compound is not extensively detailed in the available literature, studies on analogous 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines offer valuable insights. The absorption spectra of these compounds typically exhibit a main band between 340–440 nm, which is attributed to an intramolecular charge transfer (ICT) process. rsc.org The position and intensity of this absorption band are sensitive to the electronic nature of the substituent at position 7.

The 7-hydroxyl group (-OH) in this compound is an electron-donating group, which is expected to influence the electronic transitions. The presence of this group, along with the fused aromatic system, facilitates π → π* and n → π* transitions. The extended conjugation across the bicyclic pyrazolo[1,5-a]pyrimidine system results in absorption in the UV-Vis region. The tert-butyl group at the 5-position, being an alkyl group, is not expected to significantly alter the wavelength of maximum absorption (λmax) but may have a minor effect on the molar absorptivity (ε).

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region
π → πC=C and C=N bonds within the fused aromatic rings200-400 nm
n → πNon-bonding electrons on nitrogen and oxygen atoms> 300 nm

Note: The data in this table is illustrative and based on the general spectroscopic properties of pyrazolo[1,5-a]pyrimidine derivatives.

The solvent polarity can also play a role in the position of the absorption bands. For compounds with ICT character, a shift in λmax is often observed upon changing the solvent, a phenomenon known as solvatochromism. This would be an important aspect to consider in the experimental characterization of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not publicly available, data from a closely related compound, a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, offers significant insights into the core scaffold's structure. nih.gov The analysis of this related structure can help in understanding the tautomeric form present in the solid state. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in several tautomeric forms, and X-ray crystallography has been crucial in identifying the predominant form in the crystalline state. nih.gov

For a related pyrazolo[1,5-a]pyrimidin-7(4H)-one, single-crystal X-ray diffraction confirmed a specific tautomeric structure. nih.gov The crystallographic data for such a system would typically include the parameters listed in the table below.

Table 2: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are placeholders representing typical data for this class of compounds and are based on general findings in the literature.

The crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net In the case of this compound, the hydroxyl group is capable of forming strong hydrogen bonds, which would be a dominant feature in its crystal lattice.

Conformational Analysis and Molecular Geometry of the this compound Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is inherently a rigid and planar system due to the fusion of the five-membered pyrazole (B372694) and six-membered pyrimidine rings. mdpi.com This planarity is a key feature that influences its interaction with biological targets.

The introduction of a tert-butyl group at the 5-position introduces steric bulk. The C-C bond lengths and angles within the tert-butyl group itself are expected to be in the standard range for sp³ hybridized carbon atoms. The bond connecting the tert-butyl group to the pyrimidine ring will allow for some rotational freedom. However, due to the steric hindrance, certain conformations may be more energetically favorable to minimize interactions with adjacent atoms on the ring.

Table 3: Predicted Bond Geometries in this compound

Bond/AngleDescriptionPredicted Value
C-N (pyrazole)Bond length within the pyrazole ring~1.32-1.38 Å
C-N (pyrimidine)Bond length within the pyrimidine ring~1.33-1.39 Å
C-O (hydroxyl)Bond length of the hydroxyl group~1.36 Å
C-C (tert-butyl)Bond length within the tert-butyl group~1.54 Å
Ring AnglesInternal angles of the fused rings~108-120°

Note: These predicted values are based on standard bond lengths and angles for similar chemical environments and data from related crystal structures.

Computational Chemistry and Theoretical Investigations of 5 Tert Butylpyrazolo 1,5 a Pyrimidin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations are a cornerstone of modern computational chemistry, offering insights into molecular properties. For the broader pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, DFT has been used to study tautomeric equilibria and electronic characteristics. For instance, studies on related pyrazolo[1,5-a]pyrimidin-6-one derivatives have utilized DFT to assess the relative stabilities of different tautomeric forms. However, specific computational data for 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol is absent from the reviewed literature.

Prediction of Tautomeric Stabilities and Energy Landscapes

The pyrazolo[1,5-a]pyrimidin-7-ol core can exist in different tautomeric forms. Theoretical calculations are essential for predicting the relative energies of these tautomers and understanding the equilibrium landscape. While research on other substituted pyrazolo[1,5-a]pyrimidines has shown that DFT methods can effectively predict the most stable tautomer, this analysis has not been specifically published for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution, Molecular Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between these frontier orbitals provides an indication of chemical stability. While this is a standard output of DFT calculations, specific values and detailed analyses of molecular orbitals and charge distribution for this compound are not available in the current body of scientific literature.

Vibrational Frequency Analysis and Correlation with IR Spectra

Theoretical vibrational frequency analysis via DFT is a valuable tool for interpreting experimental infrared (IR) spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to corresponding molecular motions. This type of analysis has not been documented for this compound.

Quantum Mechanical (QM) Approaches for Reactivity Prediction

Quantum mechanical methods are employed to predict the reactivity of molecules by examining various electronic parameters. Such predictions are vital for understanding reaction mechanisms and designing new synthetic routes. There are no specific published studies applying these QM approaches to predict the reactivity of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. This is particularly useful for understanding how a molecule might interact with biological targets.

Conformational Flexibility and Dynamic Behavior of the Scaffold

While MD simulations have been used to study the stability of complexes involving related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, there is no available research that has applied these techniques to investigate the conformational dynamics of the this compound scaffold itself.

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound in the solid state is dictated by a network of non-covalent interactions. Computational studies on the pyrazolo[1,5-a]pyrimidine scaffold and related heterocyclic systems reveal that crystal packing is predominantly governed by hydrogen bonding, π–π stacking, and weaker C–H⋯π interactions. researchgate.netresearchgate.net The presence of a hydroxyl group (-OH) and multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core makes it a versatile candidate for forming robust hydrogen-bonded networks.

In closely related pyrazolo[1,5-a]pyrimidin-7(4H)-one structures, X-ray crystallography has confirmed the existence of specific tautomers in the crystalline form, which directly influences the hydrogen bonding patterns observed. nih.gov For this compound, the hydroxyl group is a potent hydrogen bond donor, while the pyrimidine (B1678525) and pyrazole (B372694) nitrogen atoms act as acceptors. This facilitates the formation of strong O–H⋯N or N–H⋯N hydrogen bonds, often leading to the assembly of molecules into chains or dimeric motifs. researchgate.net

Interaction TypePotential Participating GroupsRole in Crystal PackingReference Example
Hydrogen Bonding (O-H···N)7-OH group (donor); Pyrimidine N, Pyrazole N (acceptors)Forms primary structural motifs like chains and dimers.Pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net
π–π StackingPlanar pyrazolo[1,5-a]pyrimidine ringsStabilizes crystal lattice through parallel stacking of aromatic cores.Cyclopenta[e]pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
C–H···π Interactionstert-butyl C-H (donor); Pyrazole/pyrimidine ring (acceptor)Contributes to the formation of molecular stacks and links motifs.2-tert-Butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine. researchgate.net
C–H···N/O Interactionstert-butyl C-H (donor); Pyrimidine N, 7-OH (acceptors)Provides additional stabilization linking primary motifs.Pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

In Silico Modeling for Chemical Design and Derivatization Strategies

In silico modeling plays a pivotal role in the rational design and strategic derivatization of the this compound scaffold. Computational techniques are employed to predict the physicochemical and pharmacokinetic properties of virtual derivatives, enabling the prioritization of synthetic targets with improved characteristics. johnshopkins.eduresearchgate.net This approach accelerates the design cycle by filtering out compounds that are likely to have poor properties, such as low solubility or high toxicity, before committing to their synthesis.

Derivatization strategies for the pyrazolo[1,5-a]pyrimidine core often focus on substitutions at the C2, C3, and C6 positions, as these are synthetically accessible and allow for significant modulation of the molecule's properties. mdpi.com For instance, in silico models can predict how the introduction of various functional groups at these positions will affect key parameters like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). Computer-assisted studies on related scaffolds have guided the selection of substituents to enhance specific molecular interactions or to fine-tune electronic properties. nih.gov By calculating properties for a virtual library of derivatives, researchers can identify candidates that fit a desired profile, such as improved metabolic stability or oral bioavailability. johnshopkins.edunih.gov

The table below illustrates a hypothetical in silico derivatization strategy for the parent compound, showcasing how different substituents are evaluated based on predicted property changes.

Modification SiteSubstituent (R)Predicted Effect on Lipophilicity (logP)Predicted Effect on Polar Surface Area (PSA)Rationale for Derivatization
C2-H (Parent)BaselineBaselineStarting point for modification.
C2-ClIncreaseNo significant changeIntroduce a halo-substituent for potential metabolic blocking.
C2-NH₂DecreaseIncreaseEnhance solubility and introduce a hydrogen bond donor.
C3-H (Parent)BaselineBaselineStarting point for modification.
C3-BrIncreaseNo significant changeProvide a handle for further cross-coupling reactions.
C3-CNSlight IncreaseIncreaseIntroduce a polar, electron-withdrawing group.

Prediction of Regioselectivity and Chemoselectivity in Chemical Reactions based on Electronic and Steric Factors

Computational chemistry provides powerful tools for predicting the regioselectivity and chemoselectivity of chemical reactions involving this compound. The outcome of reactions such as electrophilic aromatic substitution is heavily influenced by the electronic properties and steric hindrance imposed by the existing substituents on the heterocyclic core. nih.govnih.gov The tert-butyl group at C5 is a bulky, electron-donating group, while the hydroxyl group at C7 is strongly electron-donating via resonance.

Molecular orbital calculations, such as Density Functional Theory (DFT), can be used to determine the electron density distribution across the pyrazolo[1,5-a]pyrimidine ring system. rsc.orgresearchgate.net The sites most susceptible to electrophilic attack correspond to the positions with the highest electron density and the highest coefficient of the Highest Occupied Molecular Orbital (HOMO). For the parent pyrazolo[1,5-a]pyrimidine scaffold, computational studies correctly predict that electrophilic substitution occurs successively at the C3 and C6 positions. researchgate.net

In the case of this compound, the powerful electron-donating effects of the C7-OH group are expected to strongly activate the pyrimidine ring towards electrophilic attack. The C5-tert-butyl group also provides a moderate activating effect. The combined electronic influence makes the C6 position highly electron-rich and thus a primary target for electrophiles. The C3 position on the pyrazole ring is also activated, but to a lesser extent compared to C6. The C2 position is generally less reactive. However, steric hindrance from the adjacent bulky tert-butyl group at C5 may modulate the reactivity of the C6 position, potentially allowing for competitive substitution at C3 depending on the size of the incoming electrophile. nih.gov

PositionElectronic FactorsSteric FactorsPredicted Regioselectivity for Electrophilic AttackSupporting Rationale
C2Relatively electron-deficient compared to other positions.Low steric hindrance.LowLess activated position on the pyrazole ring.
C3Activated by pyrazole N and donating groups on the pyrimidine ring.Low steric hindrance.Moderate to HighKnown reactive site for electrophiles on the parent scaffold. researchgate.net
C6Strongly activated by C5-tBu (inductive) and C7-OH (resonance) groups.Moderate steric hindrance from adjacent C5-tBu group.High (for small electrophiles)Highest predicted electron density due to ortho/para-directing effects of the C7-OH group.

Reactivity Profiles and Transformational Chemistry of 5 Tert Butylpyrazolo 1,5 a Pyrimidin 7 Ol

Electrophilic Substitution Reactions on the Pyrazolo[1,5-A]pyrimidine (B1248293) Core

The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack, with the regioselectivity of the substitution being highly dependent on the reaction conditions and the nature of the electrophile. researchgate.netcdnsciencepub.com Molecular orbital calculations and experimental data for the parent scaffold predict that electrophilic substitution occurs preferentially at the 3- and 6-positions. researchgate.netcdnsciencepub.com

For 5-Tert-butylpyrazolo[1,5-a]pyrimidin-7-ol, the pyrazole (B372694) ring is generally the more electron-rich portion of the fused system, making the C3-position a primary site for electrophilic attack. The presence of the electron-donating tert-butyl group at the C5-position and the hydroxyl group at the C7-position further activates the ring system towards electrophiles.

Common electrophilic substitution reactions include halogenation and nitration:

Halogenation : Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the scaffold. researchgate.netresearchgate.net For instance, treatment of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines with NBS in THF results in selective bromination at the 3-position. researchgate.net A similar outcome is expected for the 5-tert-butyl derivative. Dihalogenation at the 3- and 6-positions can also be achieved under specific conditions. researchgate.netcdnsciencepub.com

Nitration : The orientation of nitration is strongly reagent-dependent. researchgate.netcdnsciencepub.com Using a mixture of nitric and sulfuric acids typically results in substitution at the C3-position. researchgate.netcdnsciencepub.com In contrast, using nitric acid in acetic anhydride (B1165640) can lead to nitration at the C6-position, potentially through an addition-elimination mechanism. researchgate.netcdnsciencepub.com

ReactionReagentTypical Position of SubstitutionReference
BrominationN-Bromosuccinimide (NBS)3-position researchgate.net
DibrominationBromine (excess)3- and 6-positions researchgate.netcdnsciencepub.com
NitrationHNO₃/H₂SO₄3-position researchgate.netcdnsciencepub.com
NitrationHNO₃/Acetic Anhydride6-position researchgate.netcdnsciencepub.com

Nucleophilic Addition and Substitution Reactions, particularly at the 7-position

The pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine scaffold is electron-deficient and thus susceptible to nucleophilic attack, particularly at the 5- and 7-positions. The 7-position is especially reactive, a characteristic widely exploited in medicinal chemistry for molecular diversification. nih.gov

The hydroxyl group at the 7-position of this compound is not an ideal leaving group for direct nucleophilic aromatic substitution (SNAr). Therefore, a common strategy involves its conversion into a more reactive functional group, typically a halide. This is often achieved by treating the pyrimidinol with a chlorinating agent like phosphorus oxychloride (POCl₃), which converts the 7-ol to a 7-chloro derivative. nih.govmdpi.com

This 7-chloro intermediate is a highly valuable synthon, readily undergoing nucleophilic substitution with a variety of nucleophiles:

Amines : A wide range of primary and secondary amines, including alkylamines, aromatic amines, and cyclic amines like morpholine (B109124), can displace the chloride at the 7-position to form 7-amino-pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This reaction is often performed in the presence of a base such as potassium carbonate. nih.gov

Alkoxides : Substituted alkoxides can also be employed to introduce new ether linkages at the C7-position. nih.gov

The high reactivity and selectivity of substitution at the C7-position make it a cornerstone for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Oxidation and Reduction Pathways of the Heterocyclic System

The pyrazolo[1,5-a]pyrimidine core can undergo both oxidation and reduction, although these reactions are less common than substitution pathways. The specific outcome depends on the substituents present and the reagents used.

Reduction: Catalytic hydrogenation is an effective method for reducing the pyrimidine portion of the scaffold. Hydrogenation of tetrazolo[1,5-a]pyrimidines over a Palladium on carbon (Pd/C) catalyst can lead to the reduction of the pyrimidine ring, yielding dihydro- or tetrahydropyrimidine (B8763341) derivatives. beilstein-archives.org A similar transformation could be envisioned for this compound, which would result in the saturation of the C6-C7 bond. Additionally, specific functional groups attached to the ring can be selectively reduced. For example, a 6-(phenyldiazenyl) group can be reduced to a 6-amino group, providing a route to 1,2-diamine systems. nih.gov

Oxidation: Oxidation reactions on the core itself are not extensively documented. However, functional groups attached to the scaffold can be oxidized. For instance, related pyrazolo[1,5-c]pyrimidine-7-thiones have been oxidized to their corresponding pyrimidin-7-one analogs using alkaline hydrogen peroxide. journalagent.com Multicomponent reactions used to synthesize the scaffold sometimes involve a final oxidation step to achieve the aromatic bicyclic system. nih.govmdpi.com

Regioselective and Chemoselective Transformations of the this compound Scaffold

Regioselectivity is a critical aspect of the chemistry of this compound, enabling precise modifications at specific positions.

Regioselectivity in Synthesis : The foundational synthesis of the scaffold, typically a condensation reaction between a 3-aminopyrazole (B16455) and a β-dicarbonyl compound, is often highly regioselective. nih.govresearchgate.net The choice of reaction partners and conditions dictates whether the final product is a 5- or 7-hydroxypyrazolo[1,5-a]pyrimidine. nih.gov

Regioselectivity in Substitution : As detailed previously, electrophilic substitutions are directed towards the C3 and C6 positions, with conditions allowing for selective functionalization at either site. researchgate.netcdnsciencepub.com Nucleophilic substitutions, following activation of the 7-hydroxyl group, are highly selective for the C7-position. nih.govmdpi.com This orthogonal reactivity allows for a stepwise and controlled functionalization of the heterocyclic core.

Chemoselectivity : The scaffold allows for chemoselective reactions where one functional group reacts in the presence of another. For example, after converting the 7-ol to a 7-chloro group and halogenating the 3-position, one can perform selective palladium-catalyzed cross-coupling reactions at one position while leaving the other halogen intact for subsequent transformations.

Catalytic Reactions for Further Functionalization and Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These reactions typically require a halogenated precursor, which can be prepared via electrophilic halogenation (e.g., at C3) or by converting the 7-ol to a 7-halide.

Key catalytic reactions include:

Suzuki Coupling : This reaction is widely used to couple aryl or heteroaryl boronic acids or esters to the scaffold, forming biaryl structures. nih.govnih.gov It has been employed to introduce indole (B1671886) and other aromatic fragments at the 5- or 7-positions of chloro-substituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Buchwald-Hartwig Amination : This reaction provides an alternative route to C-N bond formation, coupling amines with halogenated positions on the core. nih.govmdpi.com

Sonogashira Coupling : This involves the coupling of terminal alkynes with a halogenated scaffold, useful for introducing alkynyl moieties that can be further elaborated. mdpi.com

C-H Activation/Functionalization : More advanced methods involve the direct catalytic functionalization of C-H bonds, which can selectively introduce aryl groups at positions like C3 or C7 without prior halogenation. mdpi.comencyclopedia.pub

Reaction TypeTypical SubstrateCoupling PartnerCatalyst System (Example)Reference
Suzuki Coupling7-Chloro- or 3-Bromo-scaffoldAryl/Heteroaryl boronic acidPd(PPh₃)₄, Na₂CO₃ nih.govnih.gov
Buchwald-Hartwig Amination5-Chloro-scaffoldBenzimidazolePd₂(dba)₃, Xantphos mdpi.com
Sonogashira Coupling5-Ethynyl-scaffoldAryl/Alkenyl halidePd catalyst mdpi.com
Direct C-H ArylationUnsubstituted scaffoldAryl bromidePd(OAc)₂ mdpi.com

Influence of the Tert-butyl Group on Steric Hindrance and Electronic Effects in Reactivity

The tert-butyl group at the C5-position exerts a significant influence on the reactivity of the pyrazolo[1,5-a]pyrimidine core through a combination of steric and electronic effects.

Steric Hindrance : The tert-butyl group is one of the bulkiest alkyl groups. Its presence at C5 creates considerable steric congestion, which can hinder the approach of reagents to the adjacent C6-position. This steric shield may decrease the rate of substitution at C6 or direct incoming groups to the less hindered C3-position. This effect could be leveraged to enhance the regioselectivity of certain reactions.

Mechanistic Studies of Key Chemical Transformations

While extensive mechanistic studies on this compound itself are not widely published, the mechanisms of key transformations for the parent scaffold are reasonably well understood.

Cyclocondensation Synthesis : The most common synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl equivalent. The mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyls, followed by an addition-elimination (aza-Michael type) reaction. researchgate.net Subsequent cyclization occurs through the nucleophilic attack of the pyrazole's endocyclic nitrogen onto the remaining carbonyl group, followed by dehydration to yield the aromatic fused ring system. nih.govresearchgate.net

Electrophilic Substitution : The mechanism for substitution at the C3-position is a typical electrophilic aromatic substitution (SEAr). For nitration at the C6-position with nitric acid in acetic anhydride, a non-standard mechanism involving an addition-elimination sequence has been proposed to account for the unexpected regioselectivity. researchgate.netcdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr) : The substitution of a 7-chloro group with a nucleophile follows the classical SNAr mechanism. This involves the nucleophilic attack at the electron-deficient C7-position to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity. The stability of the intermediate is enhanced by the electron-withdrawing nitrogen atoms in the heterocyclic system.

Coordination Chemistry and Material Science Applications of Pyrazolo 1,5 a Pyrimidin 7 Ol Derivatives

Ligand Design Principles for Pyrazolo[1,5-A]pyrimidine (B1248293) Scaffolds

The design of ligands based on the pyrazolo[1,5-a]pyrimidine scaffold is guided by the ability to strategically modify its periphery to fine-tune its electronic and steric properties. nih.govnih.gov The structural versatility of this scaffold allows for substitutions at various positions, which in turn dictates the ligand's coordination behavior and the properties of the resulting metal complexes. rsc.org

Key principles in the design of these ligands include:

Substitution and Functionalization: The introduction of diverse functional groups at the C2, C3, C5, and C7 positions is a primary strategy. nih.govrsc.org For instance, the tert-butyl group at the C5 position in 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL provides steric bulk, which can influence the geometry of the metal complex and control the self-assembly process in the solid state. The hydroxyl group at C7 introduces a crucial coordination and hydrogen-bonding site. nih.gov

Electronic Tuning: The electronic properties of the scaffold can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). rsc.org These modifications influence the electron density on the nitrogen atoms, thereby affecting the ligand's donor strength and the stability of the metal-ligand bond. rsc.org

Bio-mimicry: The structural similarity of the pyrazolo[1,5-a]pyrimidine core to natural purines makes these ligands excellent candidates for biomimetic studies, where they can coordinate with biologically relevant metal ions. mdpi.com

The strategic placement of substituents allows for the creation of ligands with predetermined coordination vectors, leading to predictable supramolecular structures and materials with desired functionalities. rsc.org

Metal-Ligand Interactions: Coordination Modes and Stoichiometry

Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are versatile ligands due to the presence of multiple nitrogen atoms with accessible lone pairs of electrons. mdpi.com The 7-OL moiety introduces an additional oxygen donor site, leading to several possible coordination modes.

The primary coordination sites are the nitrogen atoms of the fused ring system. Common coordination modes observed for related scaffolds include:

N3-Monodentate: The N3 atom of the pyrimidine (B1678525) ring can act as a single coordination point to a metal center.

N3,N4-Bridging: The ligand can bridge two metal centers using the N3 and N4 atoms, a mode conducive to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com

Chelation: The presence of the 7-hydroxyl group allows for the deprotonation to 7-olate, which can act in concert with a nearby nitrogen atom (e.g., N1 or N8) to form a stable chelate ring with a metal ion. This bidentate coordination mode significantly enhances the stability of the resulting complex.

The stoichiometry of the resulting metal complexes (e.g., [M(L)2(H2O)4]) is influenced by the metal ion's preferred coordination number, the charge of the metal and the ligand, and the steric hindrance imposed by substituents like the tert-butyl group. mdpi.com In many documented crystal structures of related complexes, an octahedral geometry around the metal center is common, often completed by solvent molecules such as water. mdpi.com

Table 1: Potential Coordination Modes of this compound
Coordination ModeDonor AtomsDescriptionPotential Structure
MonodentateN3The ligand binds to a single metal center through the N3 atom of the pyrimidine ring.Discrete Complex
Bidentate ChelatingN1, O7The deprotonated hydroxyl group (O7) and the N1 atom of the pyrazole (B372694) ring form a chelate ring with the metal ion.Stable Mononuclear Complex
BridgingN3, N4The ligand links two different metal centers, facilitating the formation of extended networks.Coordination Polymer / MOF

Synthesis and Characterization of Metal Complexes involving the Pyrazolo[1,5-A]pyrimidin-7-OL Moiety

The synthesis of metal complexes with pyrazolo[1,5-a]pyrimidin-7-ol ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The general procedure consists of dissolving the ligand and the metal salt (e.g., acetates, chlorides, or perchlorates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)) in a solvent such as ethanol (B145695) or methanol. mdpi.comnih.gov The reaction mixture is then typically heated under reflux, followed by slow cooling or solvent evaporation to yield crystalline products. nih.gov

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N and C-O bands, upon complexation provide evidence of metal-ligand bond formation. The appearance of new bands at lower frequencies can be attributed to M-N and M-O vibrations. nih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), 1H and 13C NMR spectroscopy can confirm the structure of the complex in solution and detect changes in the chemical shifts of protons and carbons near the coordination sites. researchgate.net

Elemental Analysis: This analysis determines the elemental composition (C, H, N) of the complex, which helps in verifying the proposed stoichiometry. ijper.org

Supramolecular Chemistry and Self-Assembly of Pyrazolo[1,5-A]pyrimidin-7-OL based Systems

The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form well-defined crystalline structures makes them excellent building blocks for supramolecular chemistry and crystal engineering. nih.gov The interplay of various non-covalent interactions, such as hydrogen bonding and π-stacking, governs the self-assembly of these molecules into higher-order architectures. researchgate.net

Hydrogen bonding is a dominant force in dictating the crystal packing of pyrazolo[1,5-a]pyrimidin-7-ol derivatives. mdpi.com The presence of both hydrogen bond donors (the -OH group) and acceptors (the ring nitrogen atoms and the hydroxyl oxygen) allows for the formation of robust and predictable hydrogen-bonding networks. acs.org

The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core makes it highly susceptible to π-π stacking interactions. researchgate.net These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, play a vital role in stabilizing the crystal structure. nih.gov

In the solid state, these fused rings can stack in either a face-to-face or offset face-to-face manner. researchgate.net These π-π interactions, often working in concert with hydrogen bonds, contribute significantly to the formation of stable, three-dimensional supramolecular frameworks. nih.govresearchgate.net The presence and geometry of these interactions can be identified and characterized by single-crystal X-ray diffraction, with typical centroid-to-centroid distances falling in the range of 3.3 to 3.8 Å. nih.gov

The ability of pyrazolo[1,5-a]pyrimidine ligands to act as bridging linkers between metal centers is fundamental to the construction of coordination polymers and MOFs. mdpi.com When a ligand like this compound utilizes a bridging coordination mode (e.g., N3,N4-bridging), it can connect multiple metal ions into one-, two-, or three-dimensional networks.

These extended structures are of great interest in material science due to their potential applications in areas such as gas storage, catalysis, and luminescence. mdpi.com The properties of the resulting coordination polymer or MOF are determined by:

The Ligand: The length, rigidity, and functionality of the pyrazolo[1,5-a]pyrimidine linker.

The Metal Ion: Its preferred coordination geometry (e.g., octahedral, tetrahedral, square planar).

The Synthesis Conditions: Temperature, solvent, and molar ratios, which can influence the final topology of the network.

The great versatility of pyrazolo[1,5-a]pyrimidine derivatives as "building blocks" makes them highly promising candidates for the rational design and synthesis of new functional materials. mdpi.com

Table 2: Summary of Supramolecular Interactions and Resulting Architectures
Interaction TypeParticipating MoietiesTypical Resulting StructureSignificance
Hydrogen Bonding-OH group, Ring Nitrogens (N)Dimers, Chains, SheetsProvides directional control and lattice stability. acs.orgsunway.edu.my
π-π StackingFused Pyrazole and Pyrimidine RingsStacked Columns, Herringbone PatternsContributes to crystal packing efficiency and stability. researchgate.netnih.gov
Metal CoordinationRing Nitrogens (N), Hydroxyl Oxygen (O)Coordination Polymers, MOFsCreates extended, porous, or functional materials. mdpi.com

Photophysical Properties of Pyrazolo[1,5-A]pyrimidin-7-OL and its Complexes (e.g., fluorescence, luminescence relevant to material science)

The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of significant interest in material science due to their potential as fluorophores. nih.gov The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine nucleus is a key feature for optoelectronic applications. lupinepublishers.com The electronic characteristics of substituents on the periphery of this structure play a crucial role in determining its photophysical behavior. lupinepublishers.com

Research on a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines has demonstrated that the absorption and emission spectra are highly dependent on the nature of the substituent at position 7. nih.gov In general, these compounds exhibit a primary absorption band between 340 and 440 nm, which is attributed to an intramolecular charge transfer process. nih.gov The presence of strong electron-donating groups leads to higher absorption coefficients. rsc.org

The fluorescence quantum yields of pyrazolo[1,5-a]pyrimidine derivatives can be as high as 98% in solution and 63% in the solid state, underscoring their potential as efficient emitters. lupinepublishers.com The photophysical properties can be tuned to achieve highly efficient fluorescent compounds in solution by using electron-donating groups at position 7. lupinepublishers.com

The following table summarizes the photophysical properties of some 7-substituted pyrazolo[1,5-a]pyrimidine derivatives in THF solution, illustrating the influence of the substituent at position 7.

CompoundSubstituent at Position 7Absorption Max (nm)Emission Max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a 4-Pyridinyl35845733200.01
4b 2,4-Dichlorophenyl35041027270.03
4d Phenyl34640838270.02
4e 4-Methoxyphenyl35842565470.23

Data sourced from a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines and is intended to be illustrative of the properties of this class of compounds.

Metal complexes of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their luminescence properties. The interaction with metal ions can lead to either quenching or enhancement of the luminescence. For instance, in a study of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes, the free ligand exhibited strong luminescence, which was quenched upon coordination with Cu(II) and Co(II) ions, and partially quenched with Ni(II). mdpi.com This tunability of luminescence through metal coordination is a promising characteristic for the development of new materials.

Potential for Advanced Material Development (e.g., sensors, optical materials, catalysts)

The versatile and tunable photophysical properties of pyrazolo[1,5-a]pyrimidin-7-ol derivatives make them promising candidates for the development of a variety of advanced materials. Their strong fluorescence and sensitivity of their emission to the chemical environment suggest their utility in the development of chemical sensors. lupinepublishers.com For example, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for the detection of water in organic solvents and for sensing anions like cyanide. lupinepublishers.com

In the realm of optical materials, the high quantum yields and superior photostability of pyrazolo[1,5-a]pyrimidines, when compared to some conventional organic dyes, position them as attractive alternatives for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. lupinepublishers.com The ability to modify the pyrazolo[1,5-a]pyrimidine core at various positions allows for the fine-tuning of their electronic and optical properties to meet the specific requirements of these applications. nih.gov

Furthermore, the coordination capabilities of pyrazolo[1,5-a]pyrimidine derivatives, particularly those with coordinating groups like the hydroxyl group at position 7, open up possibilities for their use in catalysis. The formation of metal complexes can lead to novel catalytic systems where the pyrazolo[1,5-a]pyrimidine ligand can influence the reactivity and selectivity of the metal center. While this application is less explored for the 7-ol derivatives in the context of material science, the broader field of pyrazolo[1,5-a]pyrimidine chemistry suggests this as a viable avenue for future research.

The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the incorporation of various functional groups, which can be used to anchor these molecules to surfaces or to integrate them into larger polymeric structures, further expanding their potential in material science. nih.gov The combination of desirable photophysical properties, synthetic accessibility, and potential for coordination with metal ions makes this compound and its derivatives a promising platform for the design and synthesis of next-generation advanced materials.

Emerging Research Methodologies and Future Perspectives in Pyrazolo 1,5 a Pyrimidin 7 Ol Research

Development of Automated and High-Throughput Synthesis Platforms for Derivative Libraries

The synthesis of large and diverse libraries of compounds is crucial for identifying new drug candidates with improved efficacy and selectivity. Automated and high-throughput synthesis platforms are at the forefront of this effort, enabling the rapid production of numerous derivatives of the 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol scaffold. These platforms integrate robotics, software, and specialized chemical methodologies to streamline the synthetic process, from reagent dispensing and reaction monitoring to purification and analysis.

The pyrazolo[1,5-a]pyrimidine (B1248293) core is well-suited for such automated approaches due to the versatility of its synthesis, which often involves the condensation of 3-amino-pyrazoles with various β-dicarbonyl compounds or their equivalents. nih.gov This modularity allows for the systematic variation of substituents at multiple positions on the scaffold, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov High-throughput screening of these libraries against various biological targets can then accelerate the identification of lead compounds.

Table 1: Comparison of Traditional vs. Automated Synthesis for Pyrazolo[1,5-a]pyrimidine Libraries

FeatureTraditional SynthesisAutomated High-Throughput Synthesis
Scale Milligram to gramMicrogram to milligram
Number of Compounds Tens to hundredsThousands to millions
Time per Compound Hours to daysMinutes to hours
Reagent Handling ManualRobotic
Process Control ManualAutomated
Data Management ManualIntegrated and automated

Advanced Reaction Monitoring and Control Techniques (e.g., In-situ Spectroscopy)

To ensure the efficiency and reproducibility of synthesizing this compound and its analogs, advanced reaction monitoring and control techniques are becoming increasingly important. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time analysis of chemical reactions as they occur. youtube.com This provides valuable insights into reaction kinetics, the formation of intermediates, and the identification of potential side products. youtube.com

By continuously monitoring key reaction parameters, chemists can optimize reaction conditions to maximize yield and purity, as well as to ensure safety. youtube.com This level of control is particularly beneficial for complex multi-step syntheses and for scaling up the production of promising drug candidates. The data gathered from in-situ spectroscopy can also be used to develop more robust and reliable synthetic protocols. youtube.com

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are poised to transform the design of novel synthetic routes for compounds like this compound. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design entire synthetic pathways from scratch. nih.govresearchgate.net

Sustainable and Eco-Friendly Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical manufacturing. bme.hujocpr.com For the production of this compound and its derivatives, this involves the development of more sustainable and eco-friendly synthetic strategies.

Key areas of focus include the use of greener solvents, such as water or bio-based solvents, the development of catalyst-free reactions, and the use of energy-efficient methods like microwave-assisted synthesis. nih.govbme.huresearchgate.net For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium has been reported for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. jocpr.com These approaches not only reduce waste and energy consumption but can also lead to safer and more cost-effective manufacturing processes. bme.hu

Table 2: Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

Green Chemistry PrincipleApplication in Pyrazolo[1,5-a]pyrimidine SynthesisReference
Use of Safer Solvents Reactions in aqueous media or alternative solvents like PEG-400. bme.hujocpr.com
Energy Efficiency Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govresearchgate.net
Catalysis Development of catalyst-free reactions or use of recyclable catalysts. bme.hu
Atom Economy One-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. nih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns for the this compound Scaffold

The inherent reactivity of the pyrazolo[1,5-a]pyrimidine core provides numerous opportunities for the development of novel chemical transformations to further diversify the derivatives of this compound. mdpi.comresearchgate.net The aromatic nature of the fused ring system allows for various electrophilic and nucleophilic substitution reactions. researchgate.net

Researchers are actively exploring new methods for the functionalization of this scaffold, including late-stage C-H activation and bioconjugation strategies. These advanced techniques allow for the precise introduction of new functional groups into the molecule, which can be used to fine-tune its biological activity, improve its pharmacokinetic properties, or attach it to other molecules of interest, such as targeting ligands or imaging agents. The continued exploration of the rich chemistry of the pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly lead to the discovery of new derivatives with exciting therapeutic potential. mdpi.com

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